molecular formula C9H7F2NO2 B8743244 4-(3,4-Difluorophenyl)oxazolidin-2-one CAS No. 225641-91-8

4-(3,4-Difluorophenyl)oxazolidin-2-one

Cat. No.: B8743244
CAS No.: 225641-91-8
M. Wt: 199.15 g/mol
InChI Key: AIWCAYRHYGGWKF-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class This compound is characterized by the presence of a 1,3-oxazolidin-2-one ring substituted with a 3,4-difluorophenyl group at the 4-position Oxazolidinones are known for their significant biological activities, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-(3,4-difluorophenyl)glycidylcarbamate under basic conditions. The reaction typically proceeds as follows:

    Starting Material: N-(3,4-difluorophenyl)glycidylcarbamate.

    Reagent: Sodium hydride (NaH).

    Solvent: Tetrahydrofuran (THF).

    Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the formation of the oxazolidinone ring is complete.

Another method involves the use of hypervalent iodine compounds for the intramolecular cyclization of N-allylcarbamates. The process takes place in a hexafluoroisopropanol (HFIP) medium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Bulk Manufacturing: Utilizing continuous flow reactors to maintain consistent reaction conditions.

    Purification: Employing techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

4-(3,4-Difluorophenyl)oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a chiral auxiliary in stereoselective transformations.

    Biology: Investigated for its potential antibacterial properties.

    Medicine: Explored as a lead compound for the development of new antibacterial drugs.

    Industry: Utilized in the synthesis of various biologically active compounds.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The compound binds to the peptidyl transferase center of the ribosome, preventing the formation of peptide bonds and thus halting bacterial growth . This unique mechanism makes it effective against a wide range of bacterial strains, including those resistant to other antibiotics.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone with potent antibacterial activity.

    Tedizolid: A newer oxazolidinone with enhanced activity and reduced resistance potential.

    Contezolid: An oxazolidinone in clinical trials for its antibacterial properties.

Uniqueness

4-(3,4-Difluorophenyl)oxazolidin-2-one is unique due to the presence of fluorine atoms in the phenyl ring, which enhances its chemical stability and biological activity compared to other oxazolidinones. This modification can lead to improved pharmacokinetic properties and reduced resistance development.

Properties

CAS No.

225641-91-8

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

4-(3,4-difluorophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H7F2NO2/c10-6-2-1-5(3-7(6)11)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13)

InChI Key

AIWCAYRHYGGWKF-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a well stirred suspension of NaH (1.1 g, 45.8 mmol) in THF (40 mL) at room temperature was added a solution of [1-(3,4-difluorophenyl)-2-hydroxy-ethyl]-carbamic acid-tert-butyl ester (5.0 g, 18.3 mmol) in 20 mL THF via a dropping funnel at room temperature. The resulting suspension was stirred for 3 hours and then quenched carefully with 10 mL of water. The biphasic mixture was extracted with 100 mL of Et2O, washed with brine, filtered, and the solvent was removed in vacuo. The gummy residue thus obtained was purified by column chromatography over silica gel (Rf=0.15, 3:2 hexane-EtOAc) to obtain 4-(3,4-difluorophenyl)-oxazolidin-2-one as a white flaky solid (2.8 g, 77%). M.P. 81-83° C.; 1H NMR δ4.13 (dd, J=6.6 Hz, J=8.7 Hz, 1 H), 4.73 (t, J=8.7 Hz, 1 H), 4.94 (dd, J=6.6 Hz, J=8.7 Hz, 1 H), 6.08 (br, s, 1 H), 7.03-7.23 (m, 3 H). The enantiomers were separated by using Chiralcel OD column (4.6×250 mm) using 80% hexane/20% isopropyl alcohol/0.1% diethylamine as the eluting system under isothermal conditions (U.V. 254 nM). The retention times for the two isomers were 16.19 min and 20.08 min respectively. First isomer: [α]D=+62.9 (c=0.67, acetone); Analysis calculated for C9H7NO2F2: C, 54.28; H, 3.54; N, 7.03. Found: C, 54.16; H, 3.44; N, 6.96. Second isomer: [α]D=−56.9 (c=0.75, acetone); Analysis calculated for C9H7NO2F2: C, 54.28; H, 3.54; N, 7.03. Found: C, 54.31; H, 3.46; N, 6.98. The first isomer was used in the next step.
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Yield
77%

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